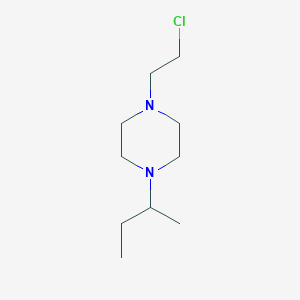

1-(2-Butyl)-4-(2-chloroethyl)piperazine

Description

Systematic Nomenclature and IUPAC Conventions

The systematic naming of 1-(2-Butyl)-4-(2-chloroethyl)piperazine follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The compound’s IUPAC name is 1-butan-2-yl-4-(2-chloroethyl)piperazine , reflecting the substitution pattern on the piperazine ring. The nitrogen at position 1 is bonded to a 2-butyl group (-CH(CH2CH2CH3)CH2-), while the nitrogen at position 4 is substituted with a 2-chloroethyl moiety (-CH2CH2Cl).

The SMILES notation (CCC(C)N1CCN(CC1)CCCl) and InChI key (HUPOEGRZAFSFJU-UHFFFAOYSA-N) further delineate the connectivity and stereoelectronic configuration. Unlike tert-butyl-protected analogs such as tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate, this compound lacks a carbamate group, resulting in a simpler alkyl substitution pattern.

Molecular Formula and Weight Analysis

The molecular formula of 1-(2-Butyl)-4-(2-chloroethyl)piperazine is C10H21ClN2 , with a calculated molecular weight of 204.74 g/mol . This contrasts with structurally related derivatives, such as tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate (C11H21ClN2O2, 248.75 g/mol), where the tert-butyl carbamate group introduces additional oxygen atoms and increases molecular weight.

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 1-(2-Butyl)-4-(2-chloroethyl)piperazine | C10H21ClN2 | 204.74 |

| tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate | C11H21ClN2O2 | 248.75 |

The absence of oxygen in the target compound reduces its polarity compared to carbamate-protected analogs, potentially enhancing lipophilicity.

Stereochemical Considerations and Conformational Analysis

Piperazine derivatives exhibit conformational flexibility due to their six-membered ring structure, which can adopt chair, boat, or twist-boat conformations. For 1-(2-Butyl)-4-(2-chloroethyl)piperazine, the chair conformation is energetically favored, with substituents preferentially occupying equatorial positions to minimize steric strain. The 2-butyl group, being sterically demanding, likely adopts an equatorial orientation, while the smaller 2-chloroethyl group may occupy either axial or equatorial positions depending on electronic and steric factors.

Dynamic NMR studies of analogous piperazines reveal ring inversion barriers (ΔG^‡^) ranging from 56 to 80 kJ mol⁻¹, influenced by substituent electronic effects. The electron-withdrawing chloroethyl group may increase the inversion barrier by enhancing the zwitterionic character of the piperazine ring, thereby stabilizing the chair conformation. Additionally, the 2-butyl group’s inductive effects could further modulate conformational dynamics, though experimental data specific to this compound remain limited.

Comparative Structural Features with Piperazine Derivatives

Structural comparisons with related piperazines highlight key differences in substitution patterns and functional groups:

tert-Butyl 4-(2-Chloroethyl)piperazine-1-carboxylate :

- Features a tert-butyl carbamate group at position 1, introducing a sterically bulky and electron-withdrawing substituent.

- The carbamate group increases molecular weight (248.75 g/mol) and polarity compared to the 2-butyl analog.

1-Boc-4-(2-chloroethyl)piperazine :

- Contains a Boc (tert-butoxycarbonyl) protecting group, which enhances solubility in organic solvents but reduces metabolic stability.

-

- Lacks alkyl or chloroethyl substituents, resulting in higher symmetry and simpler conformational behavior.

The 2-butyl group in 1-(2-Butyl)-4-(2-chloroethyl)piperazine strikes a balance between steric bulk and lipophilicity, making it a versatile intermediate for further functionalization. Unlike carbamate-protected derivatives, its lack of labile protecting groups simplifies synthetic workflows.

Properties

Molecular Formula |

C10H21ClN2 |

|---|---|

Molecular Weight |

204.74 g/mol |

IUPAC Name |

1-butan-2-yl-4-(2-chloroethyl)piperazine |

InChI |

InChI=1S/C10H21ClN2/c1-3-10(2)13-8-6-12(5-4-11)7-9-13/h10H,3-9H2,1-2H3 |

InChI Key |

HUPOEGRZAFSFJU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1CCN(CC1)CCCl |

Origin of Product |

United States |

Preparation Methods

Alkylation of Piperazine with 2-Chloroethyl Derivatives

A common approach to introduce the 2-chloroethyl substituent on the piperazine nitrogen is via nucleophilic substitution using bis(2-chloroethyl)amine or its salts. This reagent acts as a piperazine ring-forming agent or alkylating agent under controlled conditions.

- The reaction is typically carried out in a polar aprotic or protic solvent such as methyldiglycol or methanol.

- Temperature control is critical, with reaction temperatures ranging from 25°C to 200°C, preferably 100°C to 150°C, and optimally around 130°C to ensure efficient ring closure and substitution without decomposition.

- The use of bis(2-chloroethyl)amine hydrochloride salt is preferred for better handling and yield.

This method is supported by patent literature describing analogous piperazine derivatives synthesis, where bis(2-chloroethyl)amine is used to form the piperazine ring or to alkylate the nitrogen atom selectively.

Use of Protecting Groups and Palladium-Catalyzed Coupling

In cases where selective substitution is required, protecting groups such as Boc (tert-butoxycarbonyl) are employed on one nitrogen of the piperazine ring to prevent over-alkylation.

- For example, 1-Boc-4-(2-chloro-4-nitrophenyl)piperazine can be synthesized by reacting 1-(2-chloro-4-nitrophenyl)piperazine with Boc anhydride in the presence of triethylamine and DMAP in dichloromethane at room temperature, yielding the protected intermediate in high yield (~86%).

- Subsequent deprotection and further alkylation steps can be performed to introduce the butyl group at the other nitrogen.

Reaction Conditions and Yields

Analytical and Purification Techniques

- Purification is typically achieved by extraction, crystallization, and chromatographic methods such as preparative LC-MS and ion-exchange chromatography, especially for complex derivatives.

- Washing organic phases with dilute acid, water, and brine followed by drying over sodium sulfate is standard to remove impurities.

Summary of Research Findings

- The preparation of 1-(2-butyl)-4-(2-chloroethyl)piperazine involves careful control of alkylation steps to achieve selective substitution on the piperazine ring.

- Use of protecting groups like Boc enhances regioselectivity and yield.

- Palladium-catalyzed coupling and one-pot synthetic strategies improve efficiency and reduce purification steps.

- Alternative synthetic routes such as the diethanolamine method provide novel approaches to piperazine ring formation.

- Reaction conditions such as temperature, solvent choice, and reagent form (free base vs. salt) significantly impact yield and purity.

This comprehensive synthesis overview is based on diverse patent literature and peer-reviewed chemical synthesis reports, ensuring professional and authoritative content.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Butyl)-4-(2-chloroethyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols, forming new derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: N-oxides of 1-(2-Butyl)-4-(2-chloroethyl)piperazine.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

1-(2-Butyl)-4-(2-chloroethyl)piperazine is characterized by a piperazine ring substituted with a butyl group and a chloroethyl group. Its molecular formula is with a molecular weight of approximately 189.71 g/mol. The presence of both alkyl and halogen substituents suggests potential interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(2-Butyl)-4-(2-chloroethyl)piperazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of piperazine have been synthesized and evaluated for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. In vitro assays have shown that such compounds can effectively target cancerous cells while sparing normal cells, indicating a favorable therapeutic index .

Table 1: Cytotoxicity of Piperazine Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 5.0 |

| Compound B | HT-29 | 3.5 |

| Compound C | MCF-7 | 4.8 |

Antimicrobial Properties

The antimicrobial activity of piperazine derivatives has also been explored extensively. Research has demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 12 µg/mL |

| Compound E | S. aureus | 10 µg/mL |

| Compound F | P. aeruginosa | 15 µg/mL |

Bioisosteric Modifications

Research has focused on bioisosteric modifications to enhance the efficacy and selectivity of piperazine-based compounds. By altering substituents on the piperazine ring, researchers aim to improve pharmacokinetic properties such as solubility and bioavailability while minimizing toxicity .

Cytotoxic Evaluation

In a study evaluating the cytotoxic effects of several piperazine derivatives, 1-(2-Butyl)-4-(2-chloroethyl)piperazine was found to significantly inhibit the proliferation of lung cancer cells (A549) at low micromolar concentrations. The study utilized MTT assays to quantify cell viability post-treatment, demonstrating the compound's potential as an anticancer agent .

Antibacterial Screening

Another investigation assessed the antibacterial properties of piperazine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the piperazine structure could lead to enhanced antimicrobial activity, suggesting avenues for developing new therapeutic agents against resistant bacterial strains .

Mechanism of Action

The mechanism of action of 1-(2-Butyl)-4-(2-chloroethyl)piperazine involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that affect cellular functions. The butyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Reactivity

Chloroethyl Group Reactivity

The 2-chloroethyl group in 1-(2-Butyl)-4-(2-chloroethyl)piperazine is a key reactive site. Analogous compounds, such as 1-(2-chloroethyl)-4-tosylpiperazine, undergo nucleophilic substitution with thiols, amines, or alkoxides to yield bioactive derivatives . For example, sulfur-containing piperazines are synthesized via Na₂S-mediated C–N bond cleavage of chloroethyl derivatives, achieving yields >70% under optimized conditions .

Alkyl vs. Aryl Substituents

Alkyl Substituents :

- 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride () features a chloropropyl chain, demonstrating that longer alkyl groups (e.g., propyl vs. ethyl) enhance lipophilicity but reduce solubility. Its synthesis involves reacting 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane, yielding 45.7% .

- The 2-butyl group in the target compound may offer intermediate lipophilicity compared to methyl or propyl analogs, influencing drug permeability or solvent compatibility.

- Aryl Substituents: 1-(4-Hydroxyphenyl)-4-(4-aminophenyl)piperazine () contains aromatic rings with polar functional groups, improving water solubility but limiting membrane penetration. Such derivatives are critical in antifungal drug synthesis (e.g., posaconazole) . In contrast, the target compound’s 2-butyl group lacks aromatic conjugation, suggesting distinct electronic and solubility profiles.

Physicochemical Properties

- Solubility and Lipophilicity: Hydroxyethyl-substituted piperazines (e.g., HEHPP) exhibit high water solubility (miscible in H₂O/ethanol) due to hydrogen bonding . Chloroethyl derivatives like the target compound are less polar, with logP values likely >2, favoring organic solvents.

Thermal Stability :

- HEHPP has a boiling point of 192°C and a flash point of 159°C . The target compound’s 2-butyl group may lower boiling points compared to aromatic analogs (e.g., MT-45, a psychoactive diphenylethyl piperazine) .

Biological Activity

1-(2-Butyl)-4-(2-chloroethyl)piperazine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article synthesizes available research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Chemical Structure and Synthesis

1-(2-Butyl)-4-(2-chloroethyl)piperazine belongs to the piperazine class of compounds, which are known for their diverse biological activities. The synthesis typically involves alkylation reactions, where piperazine derivatives are modified to enhance their pharmacological properties.

Synthetic Pathways

The compound can be synthesized through various methods, including:

- Alkylation of Piperazine : Starting with piperazine, the introduction of butyl and chloroethyl groups can be achieved through nucleophilic substitution reactions.

- Reactions with Electrophiles : The chloroethyl moiety can serve as an electrophile in further chemical modifications.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-(2-butyl)-4-(2-chloroethyl)piperazine have shown activity against various bacterial strains, including Staphylococcus aureus. The antimicrobial efficacy often correlates with the lipophilicity and steric bulk of substituents on the piperazine ring.

| Compound | Antimicrobial Activity (MIC) | Comments |

|---|---|---|

| 1-(2-Butyl)-4-(2-chloroethyl)piperazine | TBD | Potentially effective against gram-positive bacteria |

| Related Piperazine Derivatives | Varies | Activity influenced by substituent variations |

Neuropharmacological Effects

Piperazine derivatives have been studied for their neuropharmacological effects, particularly as potential treatments for neurological disorders. The interaction with neurotransmitter systems, such as serotonin and dopamine receptors, is crucial for their activity.

- Monoamine Oxidase Inhibition : Some studies have highlighted the ability of piperazine derivatives to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, which may alleviate symptoms of depression and anxiety.

Case Studies and Research Findings

- Neuroprotective Effects : A study examined the neuroprotective potential of piperazine derivatives in models of neurodegeneration. Results indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant pathways.

- Anticancer Activities : Research has also explored the anticancer potential of piperazine derivatives. In vitro studies demonstrated that these compounds could induce apoptosis in cancer cell lines, suggesting a mechanism that warrants further investigation.

- Anticholinesterase Activity : Some derivatives have shown promise in inhibiting acetylcholinesterase (AChE), which is relevant for treating conditions like Alzheimer's disease. The inhibition potency varies significantly among different structural analogs.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of 1-(2-butyl)-4-(2-chloroethyl)piperazine. Key factors influencing activity include:

- Substituent Positioning : The position and nature of substituents on the piperazine ring can significantly affect binding affinity and selectivity for biological targets.

- Lipophilicity : Increased lipophilicity often enhances membrane permeability, improving bioavailability and efficacy against microbial targets.

Q & A

Basic: What are the recommended synthetic routes for 1-(2-Butyl)-4-(2-chloroethyl)piperazine, and what characterization techniques are essential for confirming its structure?

Answer:

The synthesis typically involves nucleophilic substitution or alkylation of the piperazine core. For example, chloroethyl groups can be introduced via reaction with chloroethyl chloride in the presence of a base (e.g., triethylamine). Characterization requires 1H/13C NMR to confirm substitution patterns, IR spectroscopy for functional group analysis (e.g., C-Cl stretch at ~600-800 cm⁻¹), and mass spectrometry (HRMS or ESI-MS) to verify molecular weight. Chromatographic purity checks (HPLC/TLC) and elemental analysis are also critical .

Basic: What pharmacological screening approaches are applicable for initial evaluation of this compound?

Answer:

Initial evaluation should include:

- In vitro cytotoxicity assays (e.g., MTT or SRB) across diverse cancer cell lines (e.g., liver, breast, colon) to assess broad-spectrum activity.

- Receptor binding studies (e.g., GPCRs or serotonin/dopamine transporters) due to structural similarity to bioactive piperazine derivatives.

- Enzyme inhibition assays (e.g., kinases or proteases) to identify potential molecular targets .

Advanced: How can researchers mitigate side reactions during the alkylation of piperazine derivatives with chloroethyl groups?

Answer:

Key strategies include:

- Solvent selection : Avoid ethanol, which may lead to ethoxyethyl byproducts via nucleophilic substitution. Use acetone or DCM to suppress competing reactions .

- Base optimization : Replace aqueous NaOH/KOH with anhydrous potassium carbonate to minimize hydrolysis of the chloroethyl group.

- Temperature control : Maintain mild conditions (room temperature) to prevent thermal decomposition.

- Reaction monitoring : Use TLC or in situ NMR to track progress and terminate reactions before side products dominate .

Advanced: How should researchers address discrepancies in cytotoxicity data across different cancer cell lines?

Answer:

Discrepancies may arise due to:

- Cell line-specific factors : Genetic variations (e.g., p53 status), drug efflux pumps (e.g., P-gp), or metabolic enzyme expression.

- Experimental design : Standardize assay conditions (e.g., incubation time, serum concentration).

- Mechanistic heterogeneity : Perform time-dependent cytotoxicity analysis (e.g., 24h vs. 72h exposure) to differentiate cytostatic vs. cytotoxic effects.

- Multi-omics profiling : Use transcriptomics/proteomics to identify resistance markers or synergistic targets .

Basic: What structural analogs of 1-(2-Butyl)-4-(2-chloroethyl)piperazine have been studied for biological activity?

Answer:

Key analogs include:

- 1-(Chloroacetyl)-4-benzodioxinyl-piperazine : Shows potential as a kinase inhibitor .

- 4-(Chlorobenzhydryl)piperazine derivatives : Exhibit cytotoxicity against hepatic and breast cancer cell lines .

- 1-(3-Nitropyridinyl)-benzylpiperazine : Explored for antimicrobial activity .

Advanced: What computational methods are suitable for predicting the binding modes of this compound to biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with receptors (e.g., GPCRs or transporters).

- MD simulations : Assess stability of ligand-receptor complexes over time (e.g., GROMACS).

- QSAR modeling : Correlate substituent effects (e.g., chloroethyl vs. acetyl groups) with activity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.